3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-alkylation reactions where the pyrazole nitrogen is alkylated using alkyl halides in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-propyl-1H-pyrazole: Another pyrazole derivative with a propyl group.
1-methyl-1H-pyrazole: A closely related compound with a methyl group at the nitrogen atom.
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-7-17-9-12(10(2)15-17)13-8-11-5-6-14-16(11)3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
OPUUHAPIHSHCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=NN2C |
Origin of Product |
United States |
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